Bax agonist 1

Description

Propriétés

IUPAC Name |

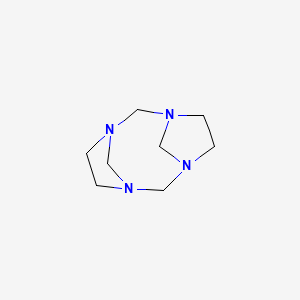

1,3,6,8-tetrazatricyclo[6.2.1.13,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-2-10-5-9(1)7-11-3-4-12(6-11)8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFHXDNNFOOFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CN1CN3CCN(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051960 | |

| Record name | 1,3,6,8-Tetraazatricyclo(6.2.1.13,6)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18304-79-5, 281-86-7 | |

| Record name | 1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18304-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetraazatricyclo(6.2.1.13,6)dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetraazatricyclo(6.2.1.13,6)dodecane, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-Tetraazatricyclo(6.2.1.13,6)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-tetraazatricyclo[6.2.1.13,6]dodecane, stereoisomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRAAZATRICYCLO(6.2.1.1(3,6))DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5OCI4YVSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bax agonist 1 mechanism of action in apoptosis"

An In-Depth Technical Guide to the Mechanism of Action of Bax Agonists in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of small molecule Bax agonists in the induction of apoptosis. It details the molecular interactions, signaling pathways, and key experimental methodologies used to characterize these compounds. The information is intended for researchers, scientists, and professionals involved in cancer biology and drug development.

Bax, a pro-apoptotic member of the Bcl-2 family, is a crucial mediator of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3] In healthy cells, Bax exists as an inactive monomer primarily in the cytosol.[4] Upon receiving an apoptotic stimulus, Bax undergoes a significant conformational change, translocates to the outer mitochondrial membrane (OMM), and oligomerizes to form pores.[1][4][5] This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[6] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to controlled cell death.[6]

Small molecule Bax agonists are a class of therapeutic agents designed to directly activate Bax, bypassing the need for upstream apoptotic signals.[1][2] These compounds bind to specific sites on the Bax protein, inducing the conformational changes necessary for its activation and subsequent pro-apoptotic functions.[1][2] This direct activation mechanism offers a promising strategy to overcome resistance to apoptosis in cancer cells, which often overexpress anti-apoptotic Bcl-2 family members that sequester and inhibit Bax.[3]

Several small molecule Bax agonists have been identified and characterized, including SMBA1 (Small Molecule Bax Agonist 1), BTSA1 (BAX Trigger Site Activator 1), and compound 106.[1][2][7][8] While the general mechanism is conserved, the specific binding sites and activation efficiencies can vary between different agonists.

Quantitative Data for Bax Agonists

The potency and efficacy of Bax agonists can be quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data for prominent Bax agonists.

| Compound | Assay Type | Value | Cell Line/System | Reference |

| SMBA1 | Binding Affinity (Ki) | 43.3 nM | In vitro | [8] |

| BTSA1 | Binding Affinity (IC₅₀) | 250 nM | In vitro (Fluorescence Pol.) | [1][9][10] |

| Apoptosis Induction (EC₅₀) | 144 nM | In vitro | [9][10] | |

| Cell Viability (IC₅₀) | 1-5 µM | Human AML cell lines | [1] | |

| BTSA1.2 | Binding Affinity (IC₅₀) | 149 nM | In vitro (Fluorescence Pol.) | |

| Cell Viability (IC₅₀) | 1.24 µM | SU-DHL-4 (Lymphoma) | ||

| Cell Viability (IC₅₀) | 1.75 µM | SU-DHL-6 (Lymphoma) | ||

| Bax activator-1 (106) | Apoptosis Induction | 20-80 µM (48 hours) | LLC, A549, PANC-1 | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bax Agonist-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by a direct Bax agonist.

Caption: Signaling pathway of Bax agonist-induced apoptosis.

Experimental Workflow for Determining IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the potency of a Bax agonist. The following diagram outlines a typical workflow for an IC₅₀ determination using a cell viability assay.

Caption: Experimental workflow for IC₅₀ determination.

Detailed Experimental Protocols

Fluorescence Polarization Assay for Bax Binding

This assay is used to quantify the binding affinity of a Bax agonist to the Bax protein. It relies on the principle that a small fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger molecule (Bax), its tumbling is slowed, leading to an increase in fluorescence polarization. A Bax agonist will compete with the fluorescent probe for binding to Bax, causing a decrease in polarization.

Materials:

-

Purified recombinant Bax protein

-

Fluorescently labeled probe (e.g., FITC-BIM SAHBA₂)

-

Bax agonist of interest

-

Assay buffer (e.g., PBS, pH 7.4)

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare Reagents:

-

Reconstitute the fluorescent probe in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Prepare a series of dilutions of the Bax agonist in the assay buffer.

-

Dilute the purified Bax protein to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of the fluorescent probe to each well.

-

Add the serially diluted Bax agonist to the respective wells.

-

Initiate the binding reaction by adding a fixed concentration of the Bax protein to all wells.

-

Include control wells containing only the probe, and probe with Bax but no agonist.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific interaction being studied.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the Bax agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of the agonist that displaces 50% of the fluorescent probe.

-

Mitochondrial Cytochrome c Release Assay

This assay determines the ability of a Bax agonist to induce MOMP and the release of cytochrome c from isolated mitochondria or in whole cells.

Materials:

-

Cells or isolated mitochondria

-

Bax agonist of interest

-

Mitochondria isolation buffer

-

Cytosol extraction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation (from whole cells):

-

Treat cultured cells with the Bax agonist for various time points.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Sample Preparation (with isolated mitochondria):

-

Isolate mitochondria from untreated cells or tissues.

-

Incubate the isolated mitochondria with the Bax agonist in a reaction buffer at 30°C for a specified time.

-

Centrifuge to pellet the mitochondria. The supernatant contains the released proteins.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for cytochrome c in the cytosolic and mitochondrial fractions to determine the extent of its release. An increase in cytosolic cytochrome c and a corresponding decrease in the mitochondrial fraction indicate Bax activation and MOMP.

-

Bax Oligomerization Assay

This assay is used to visualize the formation of Bax oligomers, a key step in its pro-apoptotic function.

Materials:

-

Cells treated with a Bax agonist

-

Lysis buffer

-

Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

-

SDS-PAGE gels (non-reducing conditions) and Western blotting reagents

-

Primary antibody against Bax

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the Bax agonist for the desired time.

-

Harvest and lyse the cells in a suitable lysis buffer.

-

-

Cross-linking:

-

Incubate the cell lysates with a cross-linking agent (e.g., DSS) to covalently link interacting proteins. The concentration and incubation time for the cross-linker should be optimized.

-

Quench the cross-linking reaction according to the manufacturer's instructions.

-

-

Western Blotting:

-

Separate the cross-linked proteins by SDS-PAGE under non-reducing conditions.

-

Transfer the proteins to a membrane and perform Western blotting as described in the cytochrome c release assay, using a primary antibody specific for Bax.

-

-

Data Analysis:

-

The appearance of higher molecular weight bands corresponding to Bax dimers, trimers, and larger oligomers indicates that the Bax agonist has induced oligomerization.

-

Conclusion

Small molecule Bax agonists represent a promising class of anti-cancer agents that can directly trigger the mitochondrial pathway of apoptosis. By understanding their mechanism of action, from direct binding and conformational change to the induction of MOMP and caspase activation, researchers can better design and evaluate novel therapeutics. The experimental protocols detailed in this guide provide a framework for the robust characterization of these compounds, facilitating their development from the laboratory to the clinic.

References

- 1. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule Bax agonists for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Activation of BAX by BTSA1 Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Dawn of Pro-Apoptotic Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Bax Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins governs the intrinsic pathway of apoptosis, with the pro-apoptotic protein Bax serving as a critical gateway to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. The dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where the evasion of apoptosis is a key mechanism of survival and resistance to therapy. Consequently, the direct activation of Bax by small molecules presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of novel Bax agonists, detailing the key signaling pathways, experimental methodologies for their characterization, and a summary of their reported activities.

The Bax-Mediated Apoptotic Signaling Pathway

Bax exists as an inactive monomer in the cytosol of healthy cells. Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, leading to its translocation to the mitochondrial outer membrane, oligomerization, and pore formation. This cascade is tightly regulated by interactions with other Bcl-2 family members, particularly the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the pro-apoptotic BH3-only proteins (e.g., Bid, Bim).

The Structural Basis of Bax Activation by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-apoptotic protein Bax is a crucial regulator of the intrinsic pathway of apoptosis. In healthy cells, Bax exists as a largely inactive monomer in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a series of conformational changes, translocates to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of cytochrome c and other pro-apoptotic factors. The activation of Bax is a tightly regulated process and represents a promising therapeutic target for diseases characterized by apoptosis evasion, such as cancer. Small molecules that can directly activate Bax offer a novel strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the structural basis of Bax activation by small molecules, detailing the binding sites, mechanisms of action, and the experimental protocols used to characterize these interactions.

Small Molecule Activators of Bax and Their Binding Sites

Several classes of small molecules have been identified that directly activate Bax. These compounds bind to distinct sites on the Bax protein, inducing conformational changes that lead to its activation. The primary binding sites identified to date are the "trigger site," the hydrophobic groove, and a pocket near serine 184.

-

The Trigger Site: Located at the N-terminus of Bax, this site is a key regulatory hub for its activation. Small molecules like BAM7 and BTSA1 bind to this site, which is distinct from the canonical BH3-binding groove.[1][2] Binding of these activators to the trigger site initiates a cascade of conformational changes, including the exposure of the BH3 domain and the dissociation of the C-terminal α9 helix, which is critical for mitochondrial targeting.[2][3]

-

The Hydrophobic Groove: This groove is the canonical binding site for BH3-only proteins, which are natural activators of Bax. Small molecules, such as compound 106 , have been designed to mimic the action of these proteins by binding to this hydrophobic groove.[4] This interaction displaces the C-terminal α9 helix, which in the inactive conformation of Bax, is autoinhibitorily docked into this groove.[4]

-

The Serine 184 (S184) Pocket: A series of small-molecule Bax agonists (SMBAs), including SMBA1 , were identified through in silico screening targeting a pocket in proximity to serine 184.[5] Phosphorylation of S184 is known to inhibit Bax activity. SMBAs are proposed to bind to this site and allosterically induce a conformational change that promotes Bax activation and insertion into the mitochondrial membrane.[5]

Mechanism of Action: A Cascade of Conformational Changes

The binding of a small molecule activator to Bax initiates a series of well-defined conformational changes that convert the inert monomeric protein into a pro-apoptotic pore-forming oligomer.

Signaling Pathway of Bax Activation by a Trigger-Site Activator

Caption: Bax activation by a trigger-site binding small molecule.

Upon binding of an activator to the trigger site, the following key structural rearrangements occur:

-

Exposure of the N-terminus: The N-terminal region, often masked in the inactive conformation, becomes exposed.

-

BH3 Domain Exposure: The BH3 domain (α2-helix) is unmasked, allowing for interactions that promote oligomerization.[3]

-

α-Helices 5 and 6 Reorientation: These helices, which form a hydrophobic hairpin, undergo a significant conformational change, facilitating membrane insertion.

-

C-terminal Helix (α9) Dissociation: The C-terminal transmembrane domain is released from the hydrophobic groove, enabling its insertion into the mitochondrial outer membrane.[4]

These conformational changes collectively lead to the translocation of Bax from the cytosol to the mitochondria, where it inserts into the outer membrane and assembles into higher-order oligomers, forming the pores that permeabilize the membrane.

Quantitative Data on Small Molecule-Bax Interactions

The binding affinity and activation potency of various small molecules for Bax have been quantified using a range of biophysical and biochemical assays.

| Small Molecule | Binding Site | Method | Parameter | Value | Reference(s) |

| BAM7 | Trigger Site | Fluorescence Polarization Assay (FPA) | IC50 | 3.3 µM | [6] |

| FPA | EC50 | 3.3 µM | [2][7] | ||

| BTSA1 | Trigger Site | FPA | IC50 | 250 nM | [8][9] |

| FPA | EC50 | 144 nM | [8][9] | ||

| Compound 106 | Hydrophobic Groove | Dose-dependent apoptosis | - | Induces apoptosis at 20-80 µM | [1] |

| SMBA1 | S184 Pocket | Competitive Binding Assay | Ki | 43.3 nM | [10][11] |

Key Experimental Protocols

The characterization of small molecule activators of Bax relies on a suite of specialized experimental techniques.

Experimental Workflow for Characterizing Bax Activators

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAM 7 | CAS 331244-89-4 | BAM7 | Tocris Bioscience [tocris.com]

- 3. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule allosteric inhibitors of BAX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. zaguan.unizar.es [zaguan.unizar.es]

"cellular pathways regulated by Bax agonist 1"

An in-depth analysis of the cellular pathways affected by Bax agonists is crucial for researchers in oncology and neurodegenerative diseases. Bax, a key pro-apoptotic protein, plays a central role in the mitochondrial or intrinsic pathway of apoptosis. Its activation leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in programmed cell death.

While the term "Bax agonist 1" does not correspond to a specific, widely recognized molecule in the scientific literature, this guide will focus on the well-characterized Bax agonist BAM7 (Bax Activator Molecule 7) to illustrate the cellular pathways and experimental methodologies relevant to the study of Bax agonists. BAM7 is known to bind directly to the BH3 domain of Bax, inducing a conformational change that promotes its activation and insertion into the mitochondrial membrane.

Cellular Pathways Regulated by BAM7

BAM7 primarily modulates the intrinsic apoptotic pathway. Its interaction with Bax initiates a cascade of events centered around the mitochondria.

-

Direct Bax Activation : BAM7 binds to the trigger site of Bax, a shallow pocket near the BH3 domain. This interaction induces a conformational change in Bax, exposing its BH3 domain.

-

Bax Oligomerization and Mitochondrial Translocation : Activated Bax monomers then oligomerize and translocate from the cytosol to the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : At the mitochondrial membrane, Bax oligomers form pores, leading to MOMP.

-

Release of Pro-Apoptotic Factors : The pores created by Bax allow for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.

-

Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates caspase-9. This complex is known as the apoptosome.

-

Executioner Caspase Activation : Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling : The executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Data on BAM7 Activity

The following table summarizes key quantitative data related to the activity of BAM7 from various studies.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Binding Affinity (Kd) | 1.3 µM | Isolated mitochondria from mouse liver | Determined by microscale thermophoresis. | |

| EC50 for Cytochrome c Release | ~5 µM | Isolated mitochondria from mouse liver | BAM7-induced cytochrome c release. | |

| EC50 for Cell Viability Reduction | 26.8 µM | Human Jurkat cells | Measured after 24 hours of treatment. | |

| Induction of Apoptosis | ~40% | Human Jurkat cells | Percentage of apoptotic cells at 30 µM after 24 hours. |

Experimental Protocols

Detailed methodologies are essential for the accurate study of Bax agonists. Below are protocols for key experiments used to characterize the effects of BAM7.

In Vitro Cytochrome c Release Assay from Isolated Mitochondria

This assay assesses the direct ability of a compound to induce MOMP in isolated mitochondria.

Materials:

-

Mitochondria isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA)

-

Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)

-

BAM7 (or other Bax agonist)

-

Anti-cytochrome c antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Isolate mitochondria from a relevant cell line or tissue (e.g., mouse liver) by differential centrifugation.

-

Resuspend the mitochondrial pellet in the isolation buffer and determine the protein concentration (e.g., using a BCA assay).

-

Incubate aliquots of isolated mitochondria (e.g., 50 µg) with varying concentrations of BAM7 in the presence of respiratory substrates at 30°C for a specified time (e.g., 30 minutes).

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the mitochondrial pellet from the supernatant.

-

Carefully collect the supernatant, which contains the released proteins.

-

Analyze the supernatant and the mitochondrial pellet fractions for the presence of cytochrome c by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.

-

Quantify the band intensities to determine the percentage of cytochrome c released relative to the total amount in the mitochondrial pellet.

Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

BAM7 (or other Bax agonist)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Protocol:

-

Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Treat the cells with various concentrations of BAM7 for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

In Vitro Characterization of Bax Agonist 1 Activity: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of Bax agonist 1 (also referred to as SMBA1), a small molecule designed to directly activate the pro-apoptotic protein Bax. This document is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and the development of novel cancer therapeutics.

Introduction: The Role of Bax in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic or mitochondrial pathway of apoptosis. This family includes pro-apoptotic effector proteins like Bax (Bcl-2-associated X protein) and Bak, which are essential for mitochondrial outer membrane permeabilization (MOMP). In healthy cells, Bax is primarily an inactive monomer in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores.[2][3] This process leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4] In many cancers, this pathway is dysregulated, often through the overexpression of anti-apoptotic proteins like Bcl-2, which sequester pro-apoptotic proteins and prevent Bax activation.[2]

Bax agonists are a class of therapeutic agents designed to directly activate Bax, bypassing the upstream blockade by anti-apoptotic proteins and forcing cancer cells to undergo apoptosis.[2][4] this compound (SMBA1) is a small molecule identified to bind directly to Bax and induce its pro-apoptotic functions.[3][5][6]

Mechanism of Action of this compound

This compound functions by directly engaging the Bax protein. It was identified through screening for compounds that bind to a structural pocket around the serine 184 (S184) residue of Bax.[3][5][6] This site is critical for regulating Bax's pro-apoptotic activity.[3][5] The proposed mechanism of action involves several key steps:

-

Direct Binding: SMBA1 directly binds to Bax, with reported high affinity.[5][7] This interaction is selective for Bax over other Bcl-2 family members like Bak, Bcl-2, and Bcl-XL.[4][5]

-

Induction of Conformational Change: Binding of SMBA1 to the S184 pocket induces a conformational change in the Bax protein.[3][5][6] This activation step is thought to block the inactivating phosphorylation at S184.[3][5][7]

-

Mitochondrial Translocation and Insertion: The conformational change facilitates the translocation of Bax from the cytosol to the mitochondrial outer membrane and promotes its insertion into the membrane.[3][5]

-

Oligomerization and Pore Formation: Once integrated into the membrane, activated Bax molecules oligomerize, forming pores that lead to MOMP.[2][3][5]

-

Cytochrome C Release and Apoptosis: The formation of these pores results in the release of cytochrome c, triggering the downstream caspase cascade and apoptosis in a Bax-dependent manner.[3][5]

The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention for this compound.

Caption: Intrinsic apoptosis pathway showing direct activation of Bax by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound (SMBA1) and related compounds from in vitro studies.

Table 1: Binding Affinity of Small Molecule Bax Agonists (SMBAs) to Bax

| Compound | Binding Affinity (Ki) | Assay Method |

|---|---|---|

| SMBA1 | 43.3 ± 3.25 nM | Competition Fluorescence Polarization Assay[5] |

| SMBA2 | 57.2 ± 7.29 nM | Competition Fluorescence Polarization Assay[5] |

| SMBA3 | 54.1 ± 9.77 nM | Competition Fluorescence Polarization Assay[5] |

Table 2: Effective Concentrations of Bax Agonists in Cell-Based Assays

| Compound | Cell Line(s) | Concentration Range | Observed Effect |

|---|---|---|---|

| Bax activator-1 | LLC, A549, PANC-1 | 20-80 µM | Dose-dependent induction of apoptosis[8] |

| SMBA1 | A549 | 0.1-10 µM | Dose-dependent increase in Bax expression[7] |

| SMBA1, 2, 3 | WT and Bak-/- MEFs | 25 µM | Induction of apoptosis[3] |

| BAM7 | Bak-/- MEFs | 15 µM | Induction of apoptosis[9] |

Experimental Protocols for In Vitro Characterization

Detailed methodologies are crucial for the accurate assessment of Bax agonist activity. The following sections provide protocols for key in vitro experiments.

This assay determines the binding affinity of the agonist to purified Bax protein. A common method is a competition fluorescence polarization (FP) assay.

Protocol: Competition Fluorescence Polarization Assay

-

Reagents and Materials:

-

Purified recombinant human Bax protein.

-

Fluorescently labeled peptide known to bind Bax (e.g., FAM-labeled Bak BH3 peptide).[5]

-

This compound (SMBA1).

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a solution of purified Bax protein and the fluorescent peptide at a fixed concentration in the assay buffer. The concentration of Bax should be in the low nanomolar range, and the peptide concentration should be sufficient to produce a stable, high polarization signal.

-

Create a serial dilution of this compound in the assay buffer.

-

In the wells of the 384-well plate, add the Bax/fluorescent peptide mix.

-

Add the serially diluted this compound to the wells. Include control wells with no agonist (high polarization) and wells with only the fluorescent peptide (low polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the millipolarization (mP) values against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

-

Caption: Workflow for a competition fluorescence polarization binding assay.

These assays measure the biological consequence of Bax activation in a cellular context. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Staining for Apoptosis

-

Reagents and Materials:

-

Cancer cell line expressing Bax (e.g., A549 human lung carcinoma).[8]

-

Complete cell culture medium.

-

This compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer (provided with the kit).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-80 µM) for a specified time (e.g., 24-48 hours).[8] Include a vehicle-only control.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caption: Workflow for apoptosis detection using Annexin V/PI flow cytometry.

MOMP is the hallmark of intrinsic apoptosis. Its occurrence can be verified by detecting the release of cytochrome c from the mitochondria into the cytosol.

Protocol: Cytochrome C Release by Western Blot

-

Reagents and Materials:

-

Treated and control cells from the apoptosis assay.

-

Mitochondria/Cytosol Fractionation Kit.

-

Protease inhibitor cocktail.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and membranes.

-

Primary antibodies: anti-Cytochrome C, anti-VDAC (mitochondrial marker), anti-Actin or anti-Tubulin (cytosolic marker).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Harvest approximately 2-5x10^7 cells.

-

Perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate the cytosolic and mitochondrial fractions. Add protease inhibitors to all buffers.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against cytochrome c.

-

Probe separate blots or strip and re-probe the same blot with antibodies against the loading controls (VDAC for mitochondrial fraction, Actin/Tubulin for cytosolic fraction) to ensure pure fractions.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.

-

Caption: Workflow for detecting Cytochrome C release via subcellular fractionation and Western Blot.

This assay confirms that the agonist promotes the movement of Bax to the mitochondria and its firm integration into the membrane, which is a key step in its activation.[3]

Protocol: Alkali Extraction of Mitochondria

-

Reagents and Materials:

-

Treated and control cells.

-

Mitochondria isolation buffer.

-

Freshly prepared, ice-cold 0.1 M Sodium Carbonate (Na2CO3), pH 11.5.

-

Ultracentrifuge.

-

Lysis buffer (e.g., RIPA buffer).

-

Primary antibodies: anti-Bax, anti-Prohibitin or VDAC (integral mitochondrial protein marker).

-

-

Procedure:

-

Treat cells with increasing concentrations of this compound for the desired time.

-

Harvest cells and isolate the mitochondrial fraction as described in the MOMP assay.

-

Resuspend the mitochondrial pellet in ice-cold 0.1 M Na2CO3.

-

Incubate on ice for 30 minutes. This high pH treatment removes proteins that are peripherally associated with the membrane, while integral membrane proteins are retained.

-

Pellet the mitochondrial membranes by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes).

-

Carefully remove the supernatant. The pellet contains the alkali-resistant, integral membrane proteins.

-

Wash the pellet with PBS and lyse it in a suitable lysis buffer.

-

Analyze the protein lysate by Western blot, probing for Bax.

-

Use an integral mitochondrial protein like Prohibitin or VDAC as a loading control to show that the alkali treatment did not disrupt the membranes entirely.[3][5]

-

An increase in the Bax signal in the alkali-resistant pellet of treated cells indicates that the agonist promotes the stable insertion of Bax into the mitochondrial membrane.[3][5]

-

Caption: Workflow for assessing Bax membrane insertion via alkali extraction.

Conclusion

The in vitro characterization of this compound requires a multi-faceted approach to validate its mechanism of action and biological activity. The experimental protocols outlined in this guide, from determining direct binding affinity to confirming the induction of Bax-mediated apoptosis in cancer cells, provide a robust framework for assessing the potency and selectivity of this and other direct Bax activators. The successful application of these methods is essential for the preclinical development of novel therapeutics that target the core apoptotic machinery.

References

- 1. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BAX agonists and how do they work? [synapse.patsnap.com]

- 3. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule Bax agonists for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bax-dependent versus Bak-dependent Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic pathway of apoptosis is a critical process in cellular homeostasis and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. At the core of this pathway lie the pro-apoptotic effector proteins, Bax and Bak, which are essential for mitochondrial outer membrane permeabilization (MOMP), the point of no return in apoptotic signaling. While often considered redundant, emerging evidence highlights distinct molecular mechanisms, regulatory nuances, and kinetics that differentiate Bax- and Bak-dependent apoptotic pathways. This technical guide provides a comprehensive overview of these two pathways, detailing their activation, regulation, and the experimental methodologies used to investigate their functions. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Bax and Bak: Gatekeepers of Apoptosis

Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer) are central executioners of the intrinsic apoptotic pathway.[1] In healthy cells, Bax is primarily a cytosolic monomer, while Bak is constitutively localized to the outer mitochondrial membrane (OMM).[2] Upon receiving apoptotic stimuli, both proteins undergo a series of conformational changes, leading to their activation, oligomerization, and the formation of pores in the OMM.[3][4] This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c and SMAC/Diablo, from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[5][6]

While the absence of either Bax or Bak can often be compensated for by the other, studies using knockout models have revealed non-redundant roles in specific cellular contexts and in response to particular death stimuli.[7] Understanding the distinct characteristics of Bax- and Bak-dependent apoptosis is crucial for the development of targeted therapeutics that can selectively modulate these pathways.

Molecular Mechanisms of Bax and Bak Activation

The activation of Bax and Bak is a tightly regulated multi-step process involving interactions with other members of the Bcl-2 protein family.

The Role of BH3-only Proteins

The activation of Bax and Bak is initiated by a subclass of pro-apoptotic proteins known as BH3-only proteins (e.g., Bid, Bim, Puma). Two primary models describe their role:

-

The Direct Activation Model: In this model, "activator" BH3-only proteins (like tBid and Bim) directly bind to Bax and Bak, inducing a conformational change that triggers their activation.[8] "Sensitizer" BH3-only proteins (like Bad and Noxa) act by binding to and neutralizing anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating the activators to engage Bax and Bak.[9]

-

The Indirect (or Unified) Activation Model: This model posits that anti-apoptotic Bcl-2 proteins sequester not only the activator BH3-only proteins but also the activated forms of Bax and Bak.[10] BH3-only proteins induce apoptosis by binding to the anti-apoptotic proteins, causing them to release their hold on activated Bax and Bak, which can then auto-activate other Bax/Bak molecules and oligomerize.[10]

Recent evidence suggests a "Membrane-mediated Permissive" model, where the primary role of BH3-only proteins is to neutralize anti-apoptotic Bcl-2 proteins, allowing Bax and Bak to undergo spontaneous activation and oligomerization within the mitochondrial outer membrane.[6]

Conformational Changes and Oligomerization

Upon activation, both Bax and Bak undergo significant conformational changes. A key step involves the exposure of their BH3 domain, which then inserts into the hydrophobic groove of another activated Bax or Bak molecule, leading to the formation of symmetric homodimers.[3][4] These dimers then assemble into higher-order oligomers that form the pores in the OMM.[3][4] While both form pores, the kinetics and architecture of these oligomeric structures differ. Studies have shown that Bak organizes into smaller structures with faster kinetics compared to Bax.[11] Bax, on the other hand, forms larger oligomers that continue to grow over time.[11] Interestingly, Bax and Bak can also form hetero-oligomers, and the interplay between them can tune the growth and size of the apoptotic pore.[11]

Quantitative Analysis of Bax and Bak Pathways

Precise quantitative data is essential for building accurate models of apoptosis and for the rational design of therapeutics. The following tables summarize key quantitative parameters related to Bax and Bak function.

| Parameter | Bax | Bak | Reference(s) |

| Subcellular Localization | Primarily cytosolic monomer | Constitutively mitochondrial | [2] |

| Oligomerization Kinetics | Slower, with continued growth over time | Faster, forming smaller, stable structures | [11] |

| Pore Characteristics | Forms larger, dynamic pores | Forms smaller, more defined pores | [9][11] |

Table 1: Comparative Properties of Bax and Bak. This table highlights the key differences in the localization and oligomerization kinetics of Bax and Bak.

| Anti-apoptotic Protein | Bax BH3 Peptide KD (nM) | Bak BH3 Peptide KD (nM) |

| Bcl-2 | 15.1 | > 1000 |

| Bcl-xL | 156 | 8.1 |

| Mcl-1 | > 1000 | 1.3 |

| Bcl-w | 22.9 | > 1000 |

Table 2: Binding Affinities (KD) of Bax and Bak BH3 Peptides to Anti-apoptotic Bcl-2 Proteins. This table, based on isothermal titration calorimetry (ITC) data, demonstrates the differential binding preferences of Bax and Bak for various anti-apoptotic proteins. Data adapted from[1].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways for Bax and Bak activation.

Figure 1: Bax-Dependent Apoptosis Pathway. This diagram illustrates the activation of cytosolic Bax, its translocation to the mitochondria, and the subsequent induction of apoptosis.

Figure 2: Bak-Dependent Apoptosis Pathway. This diagram shows the activation of mitochondrially-located Bak and the downstream signaling cascade leading to apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to study Bax- and Bak-dependent apoptosis. Detailed protocols for key assays are provided below.

Immunoprecipitation of Activated Bax and Bak

This protocol is used to specifically isolate the activated forms of Bax and Bak.

Materials:

-

Cells of interest

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

Lysis buffer (e.g., CHAPS-based buffer: 1% CHAPS, 150 mM NaCl, 10 mM HEPES pH 7.4, with protease inhibitors)

-

Conformation-specific antibodies: anti-Bax (6A7) and anti-Bak (Ab-1)

-

Protein A/G agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE loading buffer

Procedure:

-

Culture and treat cells with the desired apoptotic stimulus.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in CHAPS lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the conformation-specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using total Bax or Bak antibodies.

Figure 3: Immunoprecipitation Workflow. This diagram outlines the key steps for the immunoprecipitation of activated Bax or Bak.

Cytochrome c Release Assay

This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP.

Materials:

-

Treated and untreated cells

-

Digitonin permeabilization buffer (e.g., 75 mM NaCl, 1 mM NaH2PO4, 8 mM Na2HPO4, 250 mM sucrose, 20 µg/mL digitonin)

-

Mitochondrial isolation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-cytochrome c, anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Gently resuspend the cell pellet in digitonin permeabilization buffer and incubate on ice for 5 minutes to selectively permeabilize the plasma membrane.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the permeabilized cells (containing mitochondria). The supernatant is the cytosolic fraction.

-

Carefully collect the supernatant (cytosolic fraction).

-

Wash the pellet with mitochondrial isolation buffer and then lyse the pellet to obtain the mitochondrial fraction.

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting.

-

Probe the blot with antibodies against cytochrome c, a mitochondrial marker (e.g., VDAC), and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions and assess cytochrome c release.

Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3, -7), which are activated downstream of MOMP.

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Fluorometer

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add equal amounts of protein from each lysate to the caspase assay buffer.

-

Add the fluorogenic caspase substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) at regular intervals.

-

Calculate the caspase activity based on the rate of increase in fluorescence.

Implications for Drug Development

The distinct regulatory mechanisms of Bax and Bak present unique opportunities for therapeutic intervention.

-

Targeting Bax: Small molecules that directly activate Bax or promote its translocation to the mitochondria could be effective in inducing apoptosis in cancer cells where the upstream signaling is defective.

-

Targeting Bak: Since Bak is already at the mitochondria, strategies could focus on disrupting its interaction with inhibitory proteins like Mcl-1 and VDAC2.[12][13]

-

BH3 Mimetics: Drugs that mimic the action of BH3-only proteins can inhibit anti-apoptotic Bcl-2 family members, thereby unleashing both Bax and Bak. The specific binding profile of a BH3 mimetic will determine its efficacy in different cancer types depending on their Bcl-2 family expression profile.

Conclusion

While Bax and Bak share the ultimate function of executing mitochondrial apoptosis, they are not simply redundant players. Their distinct subcellular localization, activation kinetics, oligomerization properties, and regulation by other Bcl-2 family members define two parallel, yet interconnected, pathways to cell death. A thorough understanding of these differences, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is paramount for researchers and drug developers seeking to precisely manipulate apoptotic signaling for therapeutic benefit. Future research will likely further unravel the complexities of their individual and combined roles, paving the way for more sophisticated and effective pro-apoptotic therapies.

References

- 1. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blue Native PAGE and Antibody Gel Shift to Assess Bak and Bax Conformation Change and Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Analysis of endogenous Bax complexes during apoptosis using blue native PAGE - implications for Bax activation and oligomerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 6. BH3-only proteins target BCL-xL/MCL-1, not BAX/BAK, to initiate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. Proapoptotic Bax and Bak Proteins Form Stable Protein-permeable Pores of Tunable Size - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BAX and BAK dynamics control mitochondrial DNA release during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Apoptotic Era: A Technical Guide to the Therapeutic Potential of Direct Bax Activators in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The circumvention of apoptosis, or programmed cell death, is a cardinal feature of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the master regulator of the intrinsic apoptotic pathway, with the pro-apoptotic protein Bax serving as a crucial gateway to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell demise.[1] For years, the focus of drug development has been on indirectly activating Bax by inhibiting its anti-apoptotic counterparts. However, a paradigm shift is underway with the advent of small molecules that directly bind to and activate Bax, offering a novel and potent strategy to overcome apoptosis resistance in cancer. This technical guide provides an in-depth exploration of the therapeutic potential of these direct Bax activators, detailing their mechanism of action, preclinical efficacy, and the experimental methodologies crucial for their evaluation.

The Mechanism of Direct Bax Activation

In healthy cells, Bax exists as an inactive monomer predominantly in the cytosol.[2] Upon receiving apoptotic stimuli, Bax undergoes a significant conformational change, leading to its translocation to the mitochondria, oligomerization, and the formation of pores in the outer mitochondrial membrane.[2][3] This cascade is tightly regulated by other Bcl-2 family members. Direct Bax activators bypass the complex upstream signaling network by binding to specific activation sites on the Bax protein, triggering this conformational shift and initiating the apoptotic cascade.

Several distinct binding sites for direct Bax activators have been identified:

-

The N-terminal "Trigger Site": Located at a groove formed by the α1 and α6 helices, this site is engaged by activators like BAM7 (Bax Activator Molecule 7) and its more potent analog, BTC-8 .[4][5] Binding at this site mimics the action of pro-apoptotic BH3-only proteins, initiating the allosteric changes required for Bax activation.[4]

-

The Serine 184 (S184) Pocket: A series of Small-Molecule Bax Agonists (SMBAs) , including SMBA1 , were identified to bind to a pocket surrounding the S184 residue.[6][7] This interaction prevents the inactivating phosphorylation of S184 and promotes the active conformation of Bax.[7][8]

-

The Hydrophobic Groove: Computational screening has also identified compounds, such as Compound 106 , that are predicted to bind to the canonical hydrophobic groove of Bax, leading to its activation.[9]

The direct engagement of these sites by small molecules provides a powerful "on switch" for apoptosis, even in cancer cells where upstream apoptotic signals are silenced or anti-apoptotic proteins are overexpressed.

Quantitative Preclinical Efficacy of Direct Bax Activators

A growing body of preclinical evidence underscores the therapeutic promise of direct Bax activators across various cancer types. These compounds have demonstrated potent and selective activity both in vitro and in vivo.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for prominent direct Bax activators, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Binding Affinity and Cellular Potency of Direct Bax Activators

| Compound | Target Site | Assay Type | Value | Cell Line/System | Reference |

| BAM7 | N-terminal Trigger Site | Fluorescence Polarization Assay (IC50) | 3.3 µM | Recombinant Bax | [4][5] |

| BTC-8 | N-terminal Trigger Site | MOMP Induction (EC50) | 700 nM | HuH7 cells | [4][10] |

| SMBA1 | S184 Pocket | Binding Affinity (Ki) | 43.3 nM | Recombinant Bax | [11] |

| CYD-2-11 | S184 Pocket | Proliferation Assay (IC50) | 3.22 µM | MDA-MB-231 | [3] |

| Proliferation Assay (IC50) | 3.81 µM | MCF-7 | [3] | ||

| CYD-4-61 | S184 Pocket | Proliferation Assay (IC50) | 0.07 µM | MDA-MB-231 | [3] |

| Proliferation Assay (IC50) | 0.06 µM | MCF-7 | [3] | ||

| GL0385 | S184 Pocket | Proliferation Assay (IC50) | 0.33 µM | MDA-MB-231 | [6] |

| Proliferation Assay (IC50) | 0.26 µM | MCF-7 | [6] | ||

| BTSA1 | N-terminal Trigger Site | Fluorescence Polarization Assay (IC50) | 250 nM | Recombinant Bax | [2] |

| Cellular Efficacy (EC50) | 144 nM | Leukemia cell lines | [1][2] |

Table 2: In Vivo Efficacy of Direct Bax Activators in Tumor Xenograft Models

| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| BTC-8 | Lewis Lung Carcinoma | Murine | 1 mg/kg, i.p. (4 days) | 50% reduction in tumor mass | [4] |

| SMBA1 | Lung Cancer (A549) | Nude Mice | 40-60 mg/kg, i.p. (14 days) | Significant tumor growth suppression | [4][7] |

| SMBA1 | Glioblastoma (U87MG) | Nude Mice | Not specified | Inhibition of tumor growth | [6][12] |

| CYD-4-61 | Breast Cancer (MDA-MB-231) | Nude Mice | Not specified | Significant tumor growth suppression | [6] |

| GL0385 | Breast Cancer (MDA-MB-231) | Nude Mice | Not specified | Significant tumor growth suppression | [6] |

| BTSA1 | Acute Myeloid Leukemia (THP-1) | NSG Mice | 10 mg/kg, i.p. (every 48h) | Significant suppression of leukemia growth | [13] |

| BTSA1 | Acute Myeloid Leukemia (MOLM-13) | NSG Mice | 10 mg/kg, i.p. (every 48h) | Significant reduction in leukemia infiltration | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is paramount for a comprehensive understanding of direct Bax activators.

Signaling Pathway of Direct Bax Activation

The following diagram illustrates the central role of Bax in the intrinsic apoptotic pathway and how direct activators intersect with this critical cellular process.

Caption: Direct Bax activators bypass upstream regulation to initiate apoptosis.

Experimental Workflow for Identification and Validation

The discovery and characterization of novel direct Bax activators follow a structured experimental pipeline, from initial screening to in vivo validation.

Caption: A multi-step workflow validates direct Bax activator candidates.

Detailed Experimental Protocols

The rigorous evaluation of direct Bax activators necessitates a suite of specialized biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Fluorescence Polarization Assay for Bax Binding

This assay quantitatively determines the binding affinity of a compound to Bax by measuring the displacement of a fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM).

-

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Bax protein, the complex tumbles more slowly, increasing the polarization. A test compound that binds to the same site will compete with the fluorescent peptide, causing a decrease in polarization.

-

Materials:

-

Recombinant human Bax protein

-

Fluorescently labeled BIM SAHB (e.g., FITC-BIM SAHB)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Test compounds

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a solution of recombinant Bax and FITC-BIM SAHB in assay buffer. The concentration of Bax should be at the EC75 value for its binding to the fluorescent peptide.

-

Serially dilute the test compounds in assay buffer.

-

In a 384-well plate, add the Bax/FITC-BIM SAHB solution to wells containing the serially diluted test compounds.

-

Include controls for no binding (FITC-BIM SAHB only) and maximal binding (Bax + FITC-BIM SAHB, no compound).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Liposomal Permeabilization (Dye Release) Assay

This cell-free assay assesses the ability of a compound to induce Bax-mediated pore formation in a lipid membrane.

-

Principle: Liposomes are loaded with a self-quenching concentration of a fluorescent dye (e.g., ANTS/DPX).[15] Upon addition of Bax and an activating compound, Bax inserts into the liposomal membrane and forms pores, leading to the release and dilution of the dye, resulting in an increase in fluorescence.[15]

-

Materials:

-

ANTS/DPX-loaded liposomes

-

Recombinant human Bax protein

-

Test compounds

-

Assay buffer

-

Fluorescence plate reader

-

-

Protocol:

-

In a 96-well plate, add liposomes to the assay buffer.

-

Add recombinant Bax to the wells. A concentration that does not cause spontaneous permeabilization should be predetermined.[15]

-

Add serial dilutions of the test compound.

-

Include controls: liposomes only (baseline), liposomes with Bax only (no activation), and liposomes with a detergent like Triton X-100 (maximal release).[15]

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time.

-

Quantify the percentage of dye release relative to the maximal release control.

-

Cytochrome c Release Assay with Isolated Mitochondria

This assay provides direct evidence of a compound's ability to induce MOMP in a more physiologically relevant context than liposomes.

-

Principle: Mitochondria are isolated from cells or tissues. Upon treatment with a Bax activator, activated Bax forms pores in the outer mitochondrial membrane, releasing cytochrome c into the supernatant, which can be detected by Western blotting.

-

Materials:

-

Cells or fresh tissue (e.g., liver)

-

Mitochondria Isolation Buffer (MIB) and Resuspension Buffer (RB)[16]

-

Dounce homogenizer

-

Test compounds

-

Reagents for SDS-PAGE and Western blotting

-

Anti-cytochrome c antibody

-

-

Protocol:

-

Mitochondria Isolation: a. Harvest cells and wash with ice-cold PBS.[16] b. Resuspend the cell pellet in ice-cold MIB and homogenize using a Dounce homogenizer.[16] c. Perform differential centrifugation to pellet nuclei and cell debris, and then pellet the mitochondria from the supernatant.[16] d. Wash and resuspend the mitochondrial pellet in RB. Determine the protein concentration.[16]

-

Cytochrome c Release: a. Incubate a defined amount of isolated mitochondria (e.g., 25 µg) with the test compound at various concentrations in RB.[16] b. Incubate at 30°C for 30-60 minutes.[16] c. Centrifuge at high speed (e.g., 12,000 x g) to pellet the mitochondria.[16] d. Carefully collect the supernatant (cytosolic fraction). e. Lyse the mitochondrial pellet.

-

Detection: a. Analyze both the supernatant and the mitochondrial pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. b. An increase of cytochrome c in the supernatant and a corresponding decrease in the pellet indicate MOMP.

-

Immunoprecipitation of Activated Bax (6A7 Antibody)

This cell-based assay detects the conformational change in Bax associated with its activation.

-

Principle: The 6A7 monoclonal antibody specifically recognizes an N-terminal epitope of Bax that is exposed only upon its activation.[17][18][19] Immunoprecipitation with this antibody followed by Western blotting allows for the quantification of activated Bax in treated cells.

-

Materials:

-

Cancer cell line of interest

-

Test compounds

-

CHAPS lysis buffer

-

Anti-Bax (6A7) antibody

-

Protein A/G beads

-

Reagents for SDS-PAGE and Western blotting

-

Total Bax antibody

-

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in CHAPS buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the 6A7 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-Bax complex.

-

Wash the beads extensively.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using a total Bax antibody.

-

An increase in the amount of immunoprecipitated Bax in treated samples compared to control indicates Bax activation.[20]

-

Future Directions and Conclusion

Direct Bax activators represent a promising and innovative class of anti-cancer agents with the potential to overcome key mechanisms of therapeutic resistance.[4] The preclinical data for compounds like BTSA1 and the analogs of BAM7 and SMBA1 are highly encouraging, demonstrating potent and selective induction of apoptosis in various cancer models.

Future research will focus on:

-

Optimizing Drug-like Properties: Improving the pharmacokinetic and pharmacodynamic profiles of existing lead compounds to enhance their clinical translatability.

-

Identifying Predictive Biomarkers: Determining which patient populations are most likely to respond to direct Bax activator therapy, potentially based on Bax expression levels or the status of other Bcl-2 family proteins.

-

Combination Therapies: Exploring the synergistic potential of direct Bax activators with other anti-cancer agents, including conventional chemotherapy, targeted therapies, and immunotherapies.[21][22]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Activation of BAX by BTSA1 Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. SMBA1, a Bax Activator, Induces Cell Cycle Arrest and Apoptosis in Malignant Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. benchchem.com [benchchem.com]

- 15. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 17. doc.abcam.com [doc.abcam.com]

- 18. scbt.com [scbt.com]

- 19. Elucidation of some Bax conformational changes through crystallization of an antibody-peptide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bax Activation Blocks Self-Renewal and Induces Apoptosis of Human Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Core Mechanism of Bax Agonist 1 (SMBA1) and Its Impact on Bcl-2 Family Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The regulation of apoptosis is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein Bax serving as a key executioner. Direct activation of Bax presents a promising therapeutic strategy to induce cell death in cancer cells that have become resistant to apoptosis. This technical guide provides an in-depth analysis of a specific small molecule, Bax Agonist 1 (SMBA1), a first-in-class direct Bax activator. We detail its mechanism of action, its specific effects on the intricate network of Bcl-2 family protein interactions, and present quantitative binding data. Furthermore, this document outlines the detailed experimental protocols used to characterize the effects of SMBA1, supplemented with diagrams to illustrate key pathways and workflows.

Introduction: The Bcl-2 Family and the Role of Bax in Apoptosis

The Bcl-2 family of proteins is the principal regulator of the mitochondrial or intrinsic pathway of apoptosis.[1] This family is comprised of three functional sub-groups:

-

Anti-apoptotic Proteins: Members like Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1 prevent apoptosis by sequestering pro-apoptotic proteins.[2]

-

Pro-apoptotic Effector Proteins: Bax and Bak are the ultimate executioners of mitochondrial apoptosis. Upon activation, they oligomerize in the mitochondrial outer membrane (MOM), leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3]

-

Pro-apoptotic BH3-only Proteins: These proteins (e.g., Bid, Bim, Puma, Bad, Noxa) act as sensors of cellular stress. They initiate apoptosis by either directly activating Bax/Bak or by neutralizing the anti-apoptotic proteins, thereby liberating the effectors.[1][2]

In healthy cells, Bax is a largely inactive monomer residing in the cytosol.[4][5] Apoptotic signals trigger a conformational change, leading to its translocation to the mitochondria, insertion into the MOM, and oligomerization to form pores.[4][6] This process releases cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in cell death.[7] Many cancers evade this process by overexpressing anti-apoptotic proteins, which sequester Bax and prevent its activation.[4]